molecular formula C17H26N2O4 B2483738 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1351604-63-1

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2483738
CAS No.: 1351604-63-1
M. Wt: 322.405
InChI Key: LMXFLWXLCZFCRW-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.405. The purity is usually 95%.
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Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, with the molecular formula C17H26N2O4 and a molecular weight of 322.405 g/mol, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C17H26N2O4
  • Molecular Weight : 322.405 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxyethyl group enhances solubility and may facilitate interactions with enzyme active sites or receptor binding domains. The dimethoxyphenyl moiety potentially contributes to the compound's lipophilicity, affecting its pharmacokinetics and bioavailability.

Antitumor Activity

Research indicates that compounds structurally related to ureas can exhibit antitumor properties. For instance, studies on similar compounds have shown that modifications in their structure can lead to significant variations in their cytotoxicity against cancer cell lines. The presence of the dimethoxyphenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .

Mutagenicity and Toxicity

In studies assessing the mutagenic potential of structurally related compounds, it was found that certain derivatives possess low therapeutic activity but high mutagenicity . This raises concerns about the safety profile of urea derivatives, indicating that while they may have therapeutic applications, careful evaluation is required to understand their long-term effects on genetic material.

In Vitro Studies

In vitro studies have demonstrated that urea derivatives can induce DNA damage in cultured cells. For example, a comparative analysis showed that certain derivatives led to increased rates of DNA single-strand breaks when exposed to specific concentrations . Such findings highlight the need for further research into the safety and efficacy of this compound.

In Vivo Studies

Animal studies are crucial for understanding the biological activity of new compounds. Preliminary studies involving similar urea derivatives have shown varying degrees of toxicity and efficacy in animal models. These studies often focus on establishing dose-response relationships and identifying potential side effects associated with long-term exposure .

Comparative Analysis with Related Compounds

Compound NameStructureAntitumor ActivityMutagenicityReference
Compound IUreaModerateHigh
Compound IIUreaLowModerate
1-(Cyclohexyl) UreaThis compoundPotentially HighUnknownCurrent Study

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-22-13-8-9-14(16(10-13)23-2)19-17(21)18-11-15(20)12-6-4-3-5-7-12/h8-10,12,15,20H,3-7,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFLWXLCZFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC(C2CCCCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.